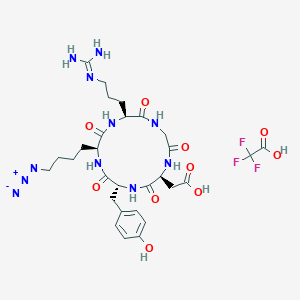

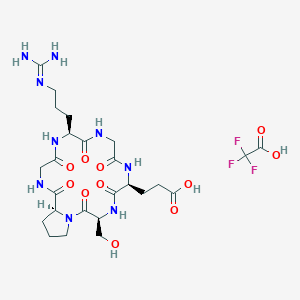

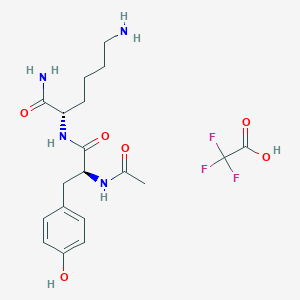

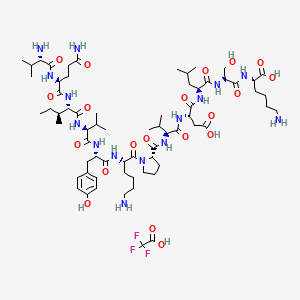

Tau Peptide (337-368) (Repeat 4 Domain) Trifluoroacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

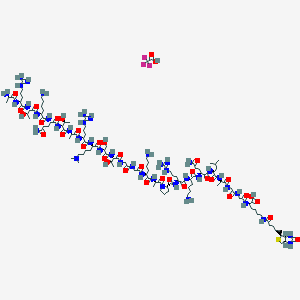

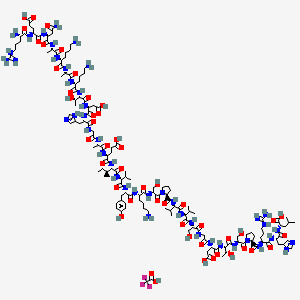

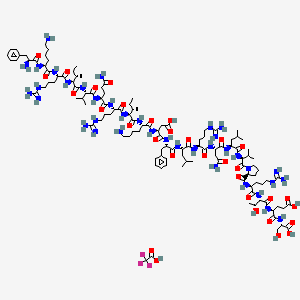

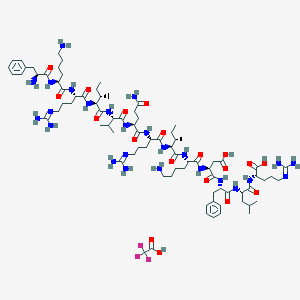

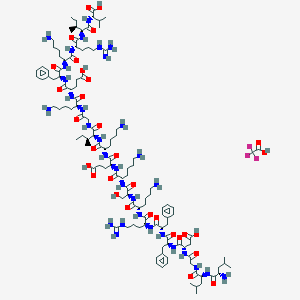

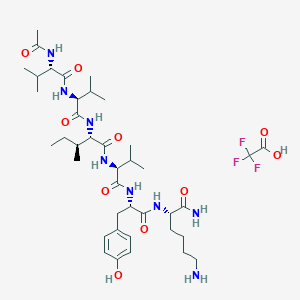

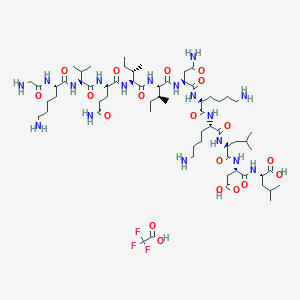

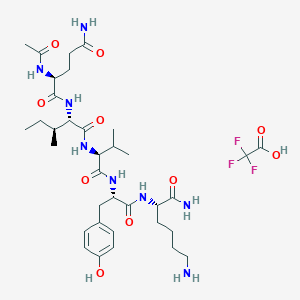

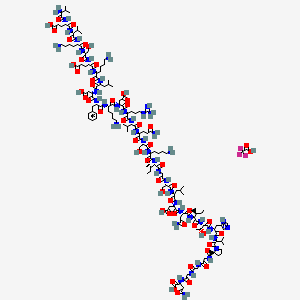

Tau Peptide (337-368) (Repeat 4 Domain) is a synthetic peptide with the sequence H-Val-Glu-Val-Lys-Ser-Glu-Lys-Leu-Asp-Phe-Lys-Asp-Arg-Val-Gln-Ser-Lys-Ile-Gly-Ser-Leu-Asp-Asn-Ile-Thr-His-Val-Pro-Gly-Gly-Gly-Asn-OH . It is derived from the Repeat 4 domain and is a 32-amino acid long peptide .

Synthesis Analysis

The Tau Peptide (337-368) (Repeat 4 Domain) is synthesized and is not derived from natural sources . It is used for research purposes and is not intended for use as a drug, food, or household item .Molecular Structure Analysis

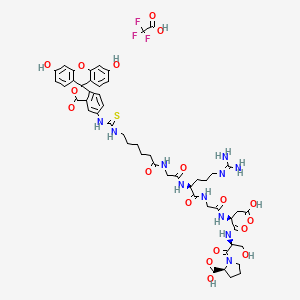

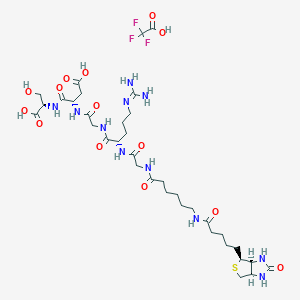

The molecular weight of Tau Peptide (337-368) (Repeat 4 Domain) is 3467.89 and its chemical formula is C₁₅₀H₂₄₈N₄₄O₅₀ . The peptide sequence is VEVKSEKLDFKDRVQSKIGSLDNITHVPGGGN .Physical And Chemical Properties Analysis

The Tau Peptide (337-368) (Repeat 4 Domain) is a trifluoroacetate salt form . It should be stored at temperatures below -15°C .Wissenschaftliche Forschungsanwendungen

Understanding Alzheimer's Disease

Alzheimer's disease (AD) is characterized by abnormal elevations of the Aβ peptide and abnormal hyperphosphorylation of the tau protein. The amyloid hypothesis suggests that elevation of Aβ drives other disease features, including tau hyperphosphorylation. Recent evidence suggests an alternative "dual pathway" model in late-onset AD, where Aβ and tau are linked by separate mechanisms driven by a common upstream driver, potentially informing future drug development (S. Small & K. Duff, 2008).

Differences in Tau Isoforms

Human tauopathies, including AD, show differences in tau isoforms expression compared to murine models. Human and mouse Tau proteins interact with different endogenous proteins and show distinct secretion patterns, highlighting the importance of considering species-specific differences in tau research (F. Hernández et al., 2020).

Inhibition of Tau and Aβ Aggregation

Polyphenols, found in fruits, vegetables, red wine, and tea, can inhibit the self-assembly of Aβ and tau. These compounds modulate enzymatic processing and inhibit toxic oligomerization, providing a potential therapeutic avenue against AD (Qiuchen Zheng et al., 2019).

Structural Insights into Tau Repeats

Tandem repeats in proteins, including tau, are crucial for understanding their structure, function, and evolution. These repeats adopt flexible structures which are frequently dependent on environmental factors, suggesting their potential role in the pathology of neurodegenerative diseases (N. Matsushima et al., 2008).

Biomarkers for Traumatic Brain Injury and AD

Following traumatic brain injury (TBI), elevated levels of tau protein have been observed, suggesting a link between TBI and AD. This relationship underlines the potential of tau as a biomarker in both conditions, emphasizing the need for further research (P. Tsitsopoulos & N. Marklund, 2013).

Tau-targeting Therapies

Recent focus has shifted towards tau-targeting therapies for AD, given the correlation between tau pathology and cognitive impairments. Immunotherapies, in particular, have shown promise in preclinical studies, highlighting the potential effectiveness of targeting tau over Aβ once clinical symptoms are evident (E. Congdon & E. Sigurdsson, 2018).

Wirkmechanismus

Target of Action

The primary target of the Tau Peptide (337-368) (Repeat 4 Domain) Trifluoroacetate is the Tau protein . Tau proteins belong to the microtubule-associated protein (MAP) family . They play a crucial role in stabilizing microtubules in the neurons .

Mode of Action

The this compound interacts with its target, the Tau protein, through a process known as peptide screening . This process primarily uses immunoassays to pool active peptides . The interaction between the Tau peptide and the Tau protein can lead to changes in the protein’s function and structure .

Eigenschaften

IUPAC Name |

(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[2-[[2-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C150H248N44O50.C2HF3O2/c1-18-77(15)119(143(237)166-66-109(205)169-99(67-195)138(232)179-91(54-72(5)6)131(225)184-97(61-114(214)215)135(229)181-94(57-104(156)200)137(231)192-120(78(16)19-2)146(240)193-121(79(17)198)147(241)185-93(56-81-62-161-70-167-81)136(230)190-118(76(13)14)148(242)194-52-32-40-102(194)141(235)165-64-107(203)163-63-106(202)164-65-108(204)168-98(149(243)244)58-105(157)201)191-128(222)85(38-26-30-50-154)173-139(233)100(68-196)187-126(220)87(41-44-103(155)199)177-145(239)117(75(11)12)188-127(221)86(39-31-51-162-150(159)160)172-133(227)95(59-112(210)211)182-123(217)83(36-24-28-48-152)171-132(226)92(55-80-33-21-20-22-34-80)180-134(228)96(60-113(212)213)183-130(224)90(53-71(3)4)178-122(216)82(35-23-27-47-151)170-125(219)88(42-45-110(206)207)174-140(234)101(69-197)186-124(218)84(37-25-29-49-153)176-144(238)116(74(9)10)189-129(223)89(43-46-111(208)209)175-142(236)115(158)73(7)8;3-2(4,5)1(6)7/h20-22,33-34,62,70-79,82-102,115-121,195-198H,18-19,23-32,35-61,63-69,151-154,158H2,1-17H3,(H2,155,199)(H2,156,200)(H2,157,201)(H,161,167)(H,163,203)(H,164,202)(H,165,235)(H,166,237)(H,168,204)(H,169,205)(H,170,219)(H,171,226)(H,172,227)(H,173,233)(H,174,234)(H,175,236)(H,176,238)(H,177,239)(H,178,216)(H,179,232)(H,180,228)(H,181,229)(H,182,217)(H,183,224)(H,184,225)(H,185,241)(H,186,218)(H,187,220)(H,188,221)(H,189,223)(H,190,230)(H,191,222)(H,192,231)(H,193,240)(H,206,207)(H,208,209)(H,210,211)(H,212,213)(H,214,215)(H,243,244)(H4,159,160,162);(H,6,7)/t77-,78-,79+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,115-,116-,117-,118-,119-,120-,121-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTQDZXJNEXPLFB-NBLZHOLVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C152H249F3N44O52 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3581.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.